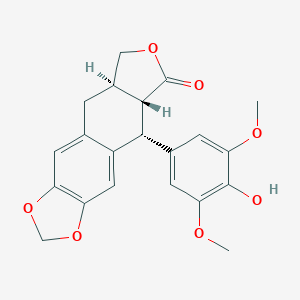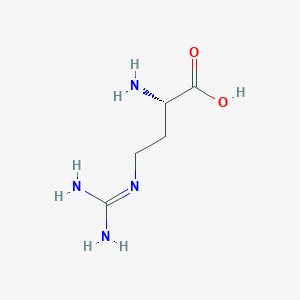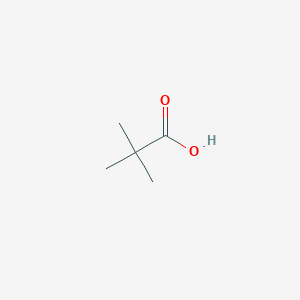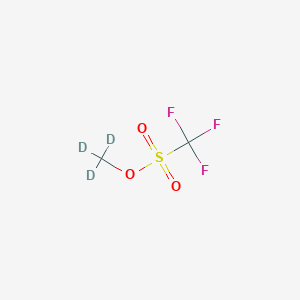
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, also known as MITO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the thiazolidinone class of compounds, which have been extensively studied for their biological activities. MITO has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, reduction of oxidative stress, induction of apoptosis in cancer cells, and inhibition of tumor growth. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, this compound has some limitations, including its poor solubility in water and limited bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Further studies are needed to determine the optimal dosage and administration route of this compound and to evaluate its safety and efficacy in clinical trials.
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies. Further studies are needed to determine the optimal dosage and administration route of this compound and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can be synthesized using various methods, including the reaction of 2-mercaptoacetamide with 2-methylacetoacetate in the presence of a base. The resulting product is then treated with chloroacetyl chloride to obtain this compound. Another method involves the reaction of 2-mercaptoacetamide with 2-methyl-3-oxobutanoic acid in the presence of a base, followed by treatment with thionyl chloride and triethylamine to obtain this compound.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
| 151699-17-1 | |
Fórmula molecular |
C7H11NOS2 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
2-methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C7H11NOS2/c1-5(2)6(9)8-3-4-11-7(8)10/h5H,3-4H2,1-2H3 |
Clave InChI |
VJOPDUBPKAZBCM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCSC1=S |
SMILES canónico |
CC(C)C(=O)N1CCSC1=S |
Sinónimos |
1-Propanone, 2-methyl-1-(2-thioxo-3-thiazolidinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)



